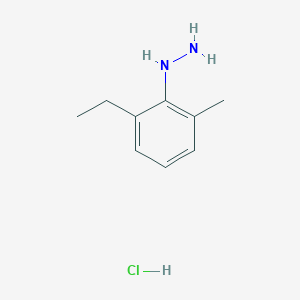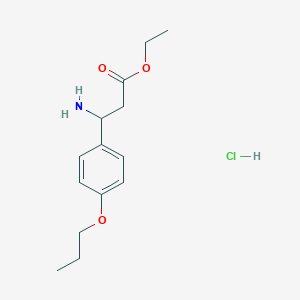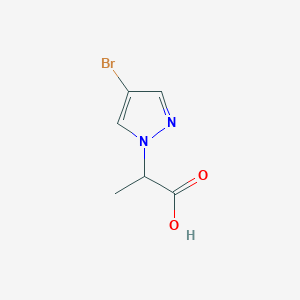
2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-bromo-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C6H7BrN2O2 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “2-(4-bromo-1H-pyrazol-1-yl)propanoic acid” is 1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule .Physical And Chemical Properties Analysis
“2-(4-bromo-1H-pyrazol-1-yl)propanoic acid” is a powder with a molecular weight of 219.04 .Scientific Research Applications
Chemical Synthesis
“2-(4-bromo-1H-pyrazol-1-yl)propanoic acid” is used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in organic chemistry due to their wide range of applications in various fields.
Pharmaceutical Applications
This compound is used in the synthesis of various pharmaceutical and biologically active compounds . These compounds can be further developed into drugs for treating various diseases.
Antileishmanial Structures
Research has shown that pyrazole derivatives, such as “2-(4-bromo-1H-pyrazol-1-yl)propanoic acid”, have potential antileishmanial activities . Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year . The development of new antileishmanial structures could help in the fight against this disease.
Inhibitors
“2-(4-bromo-1H-pyrazol-1-yl)propanoic acid” is also used in the synthesis of various inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction. They are widely used in medicine and biology.
Biological Screening
Bipyrazoles, which can be synthesized from “2-(4-bromo-1H-pyrazol-1-yl)propanoic acid”, have been used for biological screening . This process is crucial in drug discovery as it helps identify potential drug candidates.
Antifungal Activities
Some new bipyrazoles, synthesized from “2-(4-bromo-1H-pyrazol-1-yl)propanoic acid”, have shown promising antifungal activities . This could lead to the development of new antifungal drugs.
Safety and Hazards
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDBHMKKZWMMJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586330 |
Source


|
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
51292-42-3 |
Source


|
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)



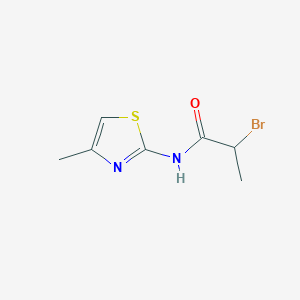
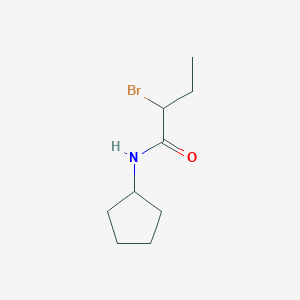

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)


